molecular formula C18H14N4O B14890188 N~1~-[(E)-(5-phenylfuran-2-yl)methylidene]-1H-benzimidazole-1,2-diamine

N~1~-[(E)-(5-phenylfuran-2-yl)methylidene]-1H-benzimidazole-1,2-diamine

Cat. No.: B14890188
M. Wt: 302.3 g/mol
InChI Key: BIBQAFGYQABATM-UDWIEESQSA-N
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Description

1-(((5-Phenylfuran-2-yl)methylene)amino)-1H-benzo[d]imidazol-2-amine is a complex organic compound that features a furan ring fused with a benzimidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and benzimidazole rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((5-Phenylfuran-2-yl)methylene)amino)-1H-benzo[d]imidazol-2-amine typically involves the condensation of 5-phenylfuran-2-carbaldehyde with 1H-benzo[d]imidazol-2-amine. This reaction is often carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. For instance, the reaction can be performed in ethanol with the addition of a catalytic amount of acetic acid, and the mixture is refluxed for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(((5-Phenylfuran-2-yl)methylene)amino)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imine group will produce the corresponding amine derivative.

Mechanism of Action

The mechanism of action of 1-(((5-Phenylfuran-2-yl)methylene)amino)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by binding to and inactivating essential enzymes involved in cell wall synthesis or DNA replication . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylfuran-2-carbaldehyde: A precursor in the synthesis of the target compound.

    1H-benzo[d]imidazol-2-amine: Another precursor with similar structural features.

    Benzofuran derivatives: Compounds with a furan ring fused to a benzene ring, showing similar electronic properties.

Uniqueness

1-(((5-Phenylfuran-2-yl)methylene)amino)-1H-benzo[d]imidazol-2-amine is unique due to the combination of the furan and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

1-[(E)-(5-phenylfuran-2-yl)methylideneamino]benzimidazol-2-amine

InChI

InChI=1S/C18H14N4O/c19-18-21-15-8-4-5-9-16(15)22(18)20-12-14-10-11-17(23-14)13-6-2-1-3-7-13/h1-12H,(H2,19,21)/b20-12+

InChI Key

BIBQAFGYQABATM-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=N/N3C4=CC=CC=C4N=C3N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=NN3C4=CC=CC=C4N=C3N

Origin of Product

United States

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